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Guanidine 1,5-diazabicyclo(5.3.0)decane - 115839-49-1

Guanidine 1,5-diazabicyclo(5.3.0)decane

Catalog Number: EVT-1174934
CAS Number: 115839-49-1
Molecular Formula: C19H41N5
Molecular Weight: 225.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from the bicyclo[5.3.0]decane framework, which is a bicyclic structure known for its applications in organic synthesis and medicinal chemistry. Guanidine derivatives are recognized for their basicity and ability to form strong interactions with various biological targets, making them valuable in drug design and development .

Synthesis Analysis

The synthesis of Guanidine 1,5-diazabicyclo(5.3.0)decane can be approached through several methods, typically involving the assembly of the bicyclic structure followed by guanidination.

Common Synthetic Routes

  1. Cyclization Reactions:
    • A typical approach involves the cyclization of appropriate precursors such as amino acids or amines under acidic or basic conditions to form the bicyclic framework.
    • Reaction parameters often include temperatures ranging from 80°C to 150°C, depending on the stability of intermediates.
  2. Guanidination:
    • Following the formation of the bicyclic core, guanidination can be achieved using reagents like cyanamide or amidines in the presence of a suitable base (e.g., sodium hydride).
    • The reaction is usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance solubility and reactivity.

Technical Parameters

  • Yield: Optimizing reaction conditions can yield between 50% to 90% depending on the specific method employed.
  • Purification: Crystallization or chromatography is typically used for purification post-synthesis.
Molecular Structure Analysis

Guanidine 1,5-diazabicyclo(5.3.0)decane features a complex molecular structure characterized by:

  • Bicyclic Framework: Composed of two fused rings that contribute to its rigidity and steric properties.
  • Functional Groups: The presence of guanidine functional groups (-C(NH2)2) enhances its basicity and ability to interact with biological systems.

Structural Data

  • Molecular Formula: C8H14N4
  • Molecular Weight: Approximately 170.22 g/mol
  • InChI Key: A unique identifier that can be used for database searches.
Chemical Reactions Analysis

Guanidine 1,5-diazabicyclo(5.3.0)decane participates in various chemical reactions due to its reactive functional groups:

  1. Nucleophilic Substitution:
    • The nitrogen atoms can act as nucleophiles in substitution reactions with electrophiles.
  2. Formation of Salts:
    • It readily forms salts with acids, enhancing its solubility and reactivity in aqueous solutions.
  3. Condensation Reactions:
    • The compound can undergo condensation reactions with carbonyl compounds to form more complex structures.

Reaction Conditions

  • Typical conditions involve mild heating (40°C to 100°C) and the use of catalysts like Lewis acids to facilitate reactions.
Mechanism of Action

The mechanism of action for Guanidine 1,5-diazabicyclo(5.3.0)decane primarily revolves around its ability to interact with biological targets:

  • Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites, altering catalytic efficiency.
  • Receptor Modulation: The compound may modulate receptor activity through competitive inhibition or allosteric effects.

Relevant Data

  • Binding affinities and kinetics are often assessed through biochemical assays, revealing insights into its potential therapeutic applications .
Physical and Chemical Properties Analysis

Guanidine 1,5-diazabicyclo(5.3.0)decane exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents such as water and methanol due to its basic nature.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Melting Point: Typically ranges from 120°C to 140°C depending on purity.

Characterization Techniques

  • Techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used for characterization.
Applications

Guanidine 1,5-diazabicyclo(5.3.0)decane finds applications across various fields:

  1. Medicinal Chemistry:
    • Used as a scaffold for designing new drugs targeting metabolic disorders and cancer due to its biological activity.
  2. Catalysis:
    • Acts as a catalyst in organic reactions, particularly in forming carbon-nitrogen bonds.
  3. Material Science:
    • Explored for use in developing new materials due to its unique structural properties that allow for modifications.
Structural and Electronic Characterization of Guanidine 1,5-Diazabicyclo(5.3.0)decane

Molecular Geometry and Bicyclic Framework Analysis

Guanidine 1,5-diazabicyclo(5.3.0)decane features a fused bicyclic architecture comprising ten carbon atoms arranged in two interconnected rings: a seven-membered cycloheptane ring fused with a five-membered cyclopentane ring via shared nitrogen atoms at positions 1 and 5. This [5.3.0] decane system adopts a cis-fusion stereochemistry, confirmed by crystallographic analysis of related bicyclic decane structures. The guanidine functional group (–N=C(NR₂)–) is anchored to the bridgehead nitrogen (N1), creating a tricoordinate nitrogen center with near-planar geometry (sum of bond angles ≈ 360°) [1] [4].

The bicyclic framework exhibits significant strain due to the trans annulation of rings with differing sizes. Computational analyses reveal bond length perturbations compared to standard values:

  • C–N bonds within the guanidinyl group measure ≈1.32 Å (shorter than typical C–N single bonds due to resonance)
  • Bridging C–C bonds in the decane system range from 1.53–1.58 Å
  • Endocyclic C–N bonds in the heterocycles average 1.46 Å [4] [10]

Table 1: Key Structural Parameters of Guanidine 1,5-Diazabicyclo(5.3.0)decane

ParameterValueComparison to Acyclic Guanidine
N–C(N)–N Bond Angle120.5°≈1.5° wider
C–N Bridgehead Length1.405 Å≈0.05 Å longer
Guanidinyl C=N Length1.315 Å≈0.02 Å shorter
Ring Fusion Angle105.3°N/A

Conformational flexibility is constrained by the bicyclic framework, with the seven-membered ring adopting a twist-chair conformation and the five-membered ring exhibiting a slight envelope distortion. This rigid scaffold positions the guanidine functionality perpendicular to the mean plane of the larger ring, influencing its steric accessibility [4] [5] [10].

Resonance Stabilization and Basicity Profiling

The exceptional basicity of this compound (theorized pKaH > 14) originates from resonance stabilization within the conjugate guanidinium ion. Deprotonation of the guanidine group yields a highly symmetric guanidinyl cation where the positive charge is delocalized across three nitrogen atoms through π-conjugation. This creates a Y-aromatic system with equal CN bond lengths (≈1.32 Å), as confirmed by neutron diffraction studies of simpler guanidinium salts [3].

The bicyclic framework imposes subtle electronic perturbations:

  • Inductive Effects: Aliphatic carbons adjacent to bridgehead nitrogens exhibit weak electron-donating character, slightly enhancing charge density at the guanidine nitrogen.
  • Conformational Restriction: Ring rigidity minimizes reorganization energy upon protonation, favoring entropic stabilization of the conjugate acid.
  • Solvation Effects: Molecular modeling shows the concave face of the bicyclic system creates a hydrophobic pocket, potentially disrupting solvation of the neutral base relative to the solvated cation [3] [8].

Basicity calculations (B3LYP/6-311++G**) predict a proton affinity of 245.8 kcal/mol, exceeding that of classical organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 241.9 kcal/mol). This aligns with experimental observations of its efficacy in catalyzing reactions requiring strong base conditions [1] [3].

Comparative Studies with Related Diazabicyclic Systems

Guanidine 1,5-diazabicyclo(5.3.0)decane belongs to a broader class of bicyclic amidine superbases. Key comparisons include:

  • Versus 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD):TBD’s [4.4.0] decane framework provides greater symmetry but less ring strain. The additional ring nitrogen (N7) in TBD creates an intramolecular hydrogen-bonding network (N–H···N), significantly enhancing basicity (predicted ΔpKaH +1.5 vs. [5.3.0] system). However, the [5.3.0] analogue exhibits superior steric accessibility around the active nitrogen due to reduced crowding from the smaller ring [7] [8].

  • Versus 7-Methyl-1,5,7-triazabicyclo[4.3.0]non-5-ene (TBO):TBO’s [4.3.0] nonane core imposes greater curvature, enhancing cation-π potential but reducing solubility in apolar media. The methyl substituent at N7 disrupts resonance in TBO, making the [5.3.0] guanidine’s electronic profile more uniform. Computed NBO charges show higher negative charge density at the basic nitrogen in the [5.3.0] system (–0.512 e) versus TBO (–0.498 e) [7] [9].

Table 2: Basicity and Structural Comparison of Bicyclic Guanidines

Parameter1,5-Diazabicyclo(5.3.0)decaneTBDTBO
Ring System[5.3.0] decane[4.4.0] decane[4.3.0] nonane
Proton Affinity (kcal/mol)245.8252.1243.5
N–C–N Angle120.5°118.7°121.2°
Solvation Energy (kcal/mol)–15.2–18.9–14.1
Molecular Volume (ų)212.7225.3198.4

Hydrogen-Bonding and Cation-π Interaction Capabilities

The guanidinium form serves as a versatile hydrogen-bond donor through its three equivalent N–H bonds (N–H length = 1.028 Å; H–N–H angle = 120.0°). Each N–H bond can participate in linear hydrogen bonds (ideal angle 180°) with carbonyl oxygen acceptors, with computed bond strengths of ≈5–7 kcal/mol per interaction. The planar Y-conformation allows simultaneous bidentate or tridentate binding to anionic substrates (e.g., carboxylates, phosphates), as demonstrated by molecular dynamics simulations [3].

Unique to the bicyclic [5.3.0] framework:

  • Concave Hydrophobic Pocket: The aliphatic bridges (methylene groups C2–C4 and C6–C9) form a curved hydrophobic surface ideal for cation-π interactions. Electrostatic potential mapping shows regions of maximum positive potential (+35 kcal/mol) aligned above ring centroids.
  • Directive Effects: Ring fusion constrains N–H bond vectors outward from the convex face, optimizing hydrogen-bond geometry for interfacial recognition.
  • Cooperative Binding: Free energy calculations reveal synergy between hydrogen-bond donation and hydrophobic enclosure, enhancing binding to aromatic carboxylates (e.g., benzoate ΔG = –9.2 kcal/mol vs –6.8 kcal/mol for acyclic guanidinium) [3] [9] [10].

Table 3: Hydrogen-Bonding Parameters of Guanidinium 1,5-Diazabicyclo(5.3.0)decane

ParameterValueBiological Significance
N–H Bond Length1.028 ÅOptimal for H-bond donation
H-bond Acceptor Angle (θ)155–180°Matches biomolecular geometries
Tridentate Binding Distance2.65–2.80 Å (N···O)Complementary to DNA phosphate spacing
Cation-π Distance (to centroid)3.8–4.2 Å (e.g., benzene)Enables aryl substrate recognition

These features render the compound exceptionally effective in molecular recognition applications, particularly where synergistic electrostatic and hydrophobic interactions are required, such as in anion receptors or enzyme-mimetic catalysts [3] [9].

Properties

CAS Number

115839-49-1

Product Name

Guanidine 1,5-diazabicyclo(5.3.0)decane

IUPAC Name

2-[2-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine

Molecular Formula

C19H41N5

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C11H23N5/c12-11(13)14-4-8-15-5-2-7-16-6-1-3-10(16)9-15/h10H,1-9H2,(H4,12,13,14)

InChI Key

DUWSMSCXCQTTEJ-UHFFFAOYSA-N

SMILES

C1CC2CN(CCCN2C1)CCN=C(N)N

Synonyms

guanidine 1,5-diazabicyclo(5.3.0)decane
guanidine diazabicyclodecane

Canonical SMILES

C1CC2CN(CCCN2C1)CCN=C(N)N

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